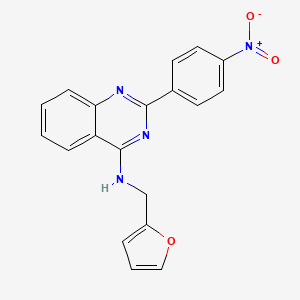![molecular formula C16H13ClN2O5 B5547228 2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)
2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a complex organic molecule used in various synthetic and chemical studies. It is part of a larger group of compounds explored for their potential in heterocyclic synthesis and biological activities.
Synthesis Analysis
- Synthesis involves complex organic reactions. For instance, α-Benzylamino-β-(5,5-dioxodibenzothiophen-2-carbonyl)propionic acid, a related compound, is synthesized by treating β-aroylacrylic acid with benzylamine in dry benzene and further treated with hydrazine hydrate to produce derivatives (Wasfy et al., 2002).
Molecular Structure Analysis
- The molecular structure of related compounds has been characterized using techniques like X-ray crystallography, showing various bonding and geometric configurations. For example, a Ru(II) complex with a similar hydrazide structure was characterized, revealing a slightly distorted octahedral geometry (Chitrapriya et al., 2011).
Chemical Reactions and Properties
- These compounds participate in various chemical reactions, forming new derivatives with unique properties. For example, hydrazones derived from benzophenones react with 4-aryl-2-hydroxy-4-oxobut-2-enoic acids to produce 2-(2-ylidenehydrazino) derivatives, which can be used in the synthesis of other compounds (Komarova et al., 2011).
Physical Properties Analysis
- Physical properties like solubility, melting point, and crystalline structure can be deduced from the synthesis and molecular structure. The crystal structures of similar compounds have been studied extensively, revealing details about their solid-state configurations and intermolecular interactions (Obreza & Perdih, 2012).
Chemical Properties Analysis
- These compounds exhibit a range of chemical behaviors depending on their structure and substitution patterns. For example, their reaction with hydrazine hydrate and subsequent treatment with various reagents can lead to the formation of different chemical structures with distinct properties (Baul et al., 2009).
Aplicaciones Científicas De Investigación
Water Purification
Research has explored the use of certain benzoic acid derivatives, similar in structure to the compound , in water purification processes. For example, benzoic acid and its chlorinated derivatives have been studied for their degradation in the presence of titanium dioxide under UV light, indicating potential applications in the removal of organic contaminants from water sources (Matthews, 1990).
Synthesis of Antimicrobial Agents
Derivatives of benzoic acid have been synthesized and tested for their antimicrobial activities, suggesting the potential of the compound for similar applications. For instance, novel derivatives synthesized from benzoic acid precursors have shown promising antimicrobial properties, which could be an area of interest for research involving 2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid (Abubshait et al., 2011).
Antimicrobial Compound Synthesis
The structural elements of the compound are similar to those used in the synthesis of compounds with antimicrobial properties. For example, research involving the synthesis of formazans from related compounds has demonstrated moderate antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Sah et al., 2014).
Molecular Docking and In Vitro Screening
The chemical structure of 2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid suggests potential for interaction with biological molecules, as seen in studies where similar compounds have been subjected to molecular docking and in vitro screening to assess their antimicrobial and antioxidant activities. This indicates a broader application in drug discovery and development processes (Flefel et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-10-5-7-11(8-6-10)24-9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(22)23/h1-8H,9H2,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFXHAAWIJXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([2-[(4-Chlorophenoxy)acetyl]hydrazino]carbonyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)
![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)
![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)
![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)


![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)
![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)
![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)